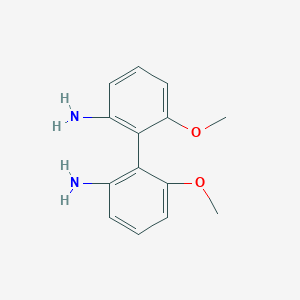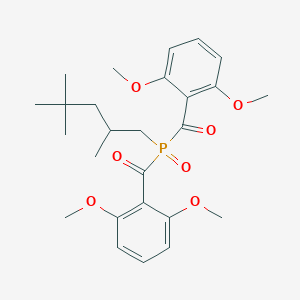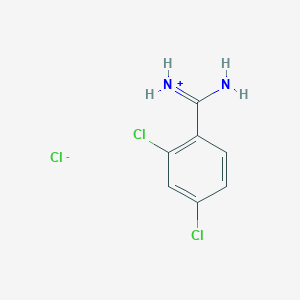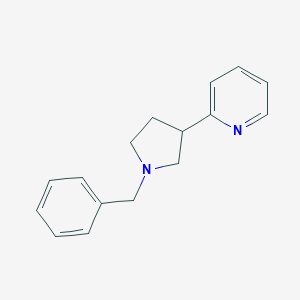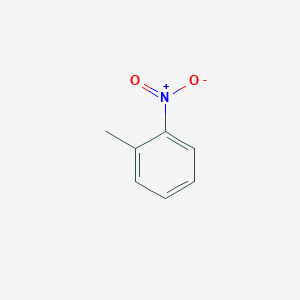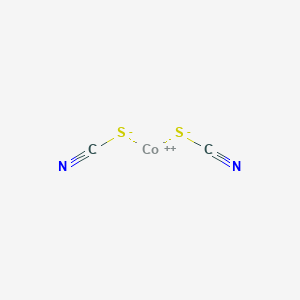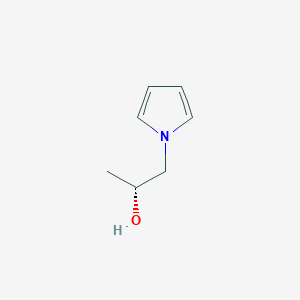
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol, also known as R-PP, is a chiral compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound is a secondary alcohol that contains a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom. The chiral center of R-PP is located at the carbon atom adjacent to the pyrrole ring, making it a valuable tool for asymmetric synthesis.
科学的研究の応用
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is a valuable chiral building block that can be used to synthesize a wide range of chiral compounds. In medicinal chemistry, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to have potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been used as a chiral dopant in liquid crystal displays to improve their optical properties.
作用機序
The mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By modulating these signaling pathways, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has the potential to affect various cellular processes and contribute to its therapeutic effects.
生化学的および生理学的効果
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro and in vivo studies have shown that (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can inhibit the proliferation and invasion of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to reduce the production of inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high enantiomeric purity, which makes it a valuable tool for asymmetric synthesis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is also relatively stable and can be easily handled and stored. However, one of the limitations of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields of research. In medicinal chemistry, the development of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of novel therapeutic agents for the treatment of various diseases. In material science, the use of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol as a chiral dopant in new types of liquid crystal displays may lead to the development of more advanced display technologies.
合成法
The synthesis of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can be achieved through several methods, including asymmetric reduction of pyrrole-2-carbaldehyde, asymmetric hydrogenation of pyrrole-2-carboxylic acid, or asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid. Among these methods, the asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid using a chiral iridium catalyst has been found to be the most efficient and practical approach for the preparation of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol. This method provides (R)-1-(1H-Pyrrol-1-yl)propan-2-ol with high enantiomeric purity and can be easily scaled up for industrial production.
特性
CAS番号 |
158151-20-3 |
|---|---|
製品名 |
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
(2R)-1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3/t7-/m1/s1 |
InChIキー |
UJMFUOHZAQFYCK-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CN1C=CC=C1)O |
SMILES |
CC(CN1C=CC=C1)O |
正規SMILES |
CC(CN1C=CC=C1)O |
同義語 |
1H-Pyrrole-1-ethanol,alpha-methyl-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



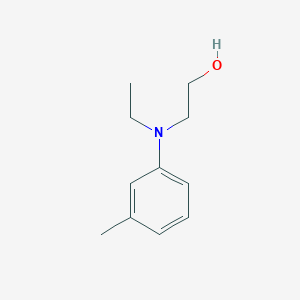
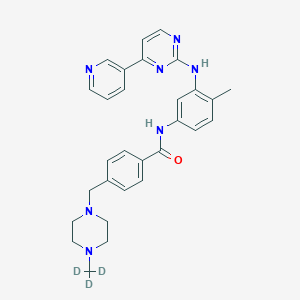
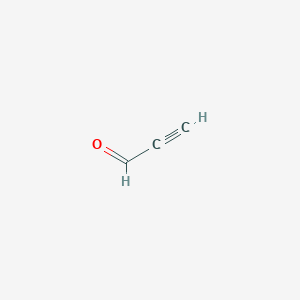
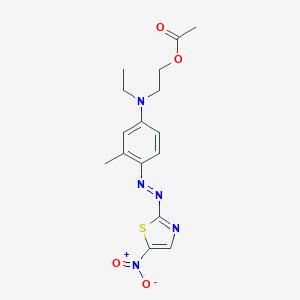
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
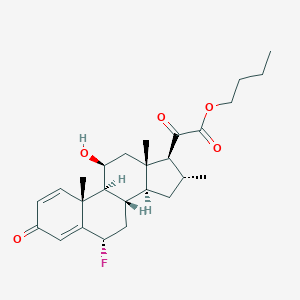
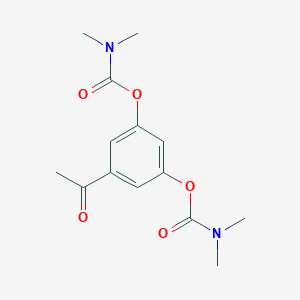
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
